N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a heptyl side chain and a dihydroxyundecan substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. One common approach is to start with a protected form of the dihydroxyundecan precursor, followed by coupling with the benzamide core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the benzamide core can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide: A ceramide with similar structural features.
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide: Another ceramide with a different side chain.
Uniqueness
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920277-36-7 |
---|---|
Molekularformel |
C25H43NO3 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C25H43NO3/c1-3-5-7-9-11-13-15-24(28)23(20-27)26-25(29)22-18-16-21(17-19-22)14-12-10-8-6-4-2/h16-19,23-24,27-28H,3-15,20H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI-Schlüssel |
NEEDFXNHFJVGRW-BJKOFHAPSA-N |
Isomerische SMILES |
CCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Kanonische SMILES |
CCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.